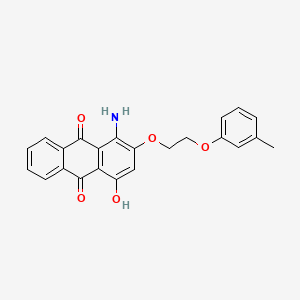

1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone is a complex organic compound with a unique structure that combines anthraquinone with amino, hydroxy, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone typically involves multiple steps, starting with the preparation of the anthraquinone coreThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed

Major Products:

Scientific Research Applications

1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone has a wide range of applications in scientific research:

Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biological stain and in fluorescence microscopy.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of dyes, pigments, and other colorants

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

- 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone

- 1-Amino-4-hydroxy-2-(2-(3-aminopropoxy)ethoxy)anthraquinone

Comparison: Compared to its analogs, 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone exhibits unique properties due to the presence of the 3-methylphenoxy group. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Biological Activity

1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone (CAS No. 85946-14-1) is a synthetic anthraquinone derivative with notable biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and microbiology. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and antioxidant capabilities.

- Molecular Formula : C23H19NO5

- Molecular Weight : 389.4 g/mol

- CAS Number : 85946-14-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of various anthraquinones, including derivatives like this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines, which can be attributed to its ability to induce apoptosis and inhibit tumor growth.

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M phase, effectively preventing cancer cells from proliferating.

- Inhibition of Angiogenesis : By targeting angiogenic factors, the compound can reduce tumor vascularization, thereby limiting nutrient supply to tumors.

Case Studies

A study examining the effects of anthraquinone derivatives on human hepatoma cells demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways . Another investigation into the antiproliferative properties of hydroxyanthraquinones revealed that they could inhibit growth in various tumor cell lines, including lung and breast cancers .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Human Hepatoma Cells | 15 | Induction of apoptosis |

| Lung Squamous Carcinoma | 12 | Cell cycle arrest |

| Breast Cancer Cells | 10 | Inhibition of angiogenesis |

Antimicrobial Activity

This compound also exhibits broad-spectrum antimicrobial activity. Studies indicate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antibacterial Properties

Research has shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Strong inhibition |

| Escherichia coli | 30 | Moderate inhibition |

| Pseudomonas aeruginosa | 40 | Weak inhibition |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. It demonstrates significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.

Antioxidant Assays

The DPPH assay showed that this compound can effectively scavenge free radicals, contributing to its potential protective effects against oxidative damage.

| Assay Type | EC50 (µM) | Activity Level |

|---|---|---|

| DPPH Radical Scavenging | 20 | High |

| ABTS Radical Scavenging | 18 | Very High |

Properties

CAS No. |

85946-14-1 |

|---|---|

Molecular Formula |

C23H19NO5 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

1-amino-4-hydroxy-2-[2-(3-methylphenoxy)ethoxy]anthracene-9,10-dione |

InChI |

InChI=1S/C23H19NO5/c1-13-5-4-6-14(11-13)28-9-10-29-18-12-17(25)19-20(21(18)24)23(27)16-8-3-2-7-15(16)22(19)26/h2-8,11-12,25H,9-10,24H2,1H3 |

InChI Key |

PRFLHIULISVRAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.